molecular formula C11H11NOS2 B2527296 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one CAS No. 93623-64-4

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one

Cat. No.: B2527296
CAS No.: 93623-64-4
M. Wt: 237.34
InChI Key: LXGLQDSZOCUWKV-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s structure consists of a thiazolidinone ring with a 2,4-dimethylphenyl group attached, which contributes to its unique chemical and biological properties.

Scientific Research Applications

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-haloketones. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidinone ring. The general reaction conditions include:

    Starting Materials: 2,4-dimethylphenyl isothiocyanate and α-haloketones.

    Solvent: Common solvents used include ethanol or acetonitrile.

    Catalyst: Base catalysts such as triethylamine or potassium carbonate.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).

    Reaction Time: The reaction usually completes within a few hours (2-6 hours).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

    Quality Control: Analytical methods such as HPLC and NMR are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidinones without the thioxo group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinones.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and inflammation.

    Pathways: It inhibits key enzymes in the biosynthesis of essential biomolecules in microbes, leading to their death. In cancer cells, it induces apoptosis by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethyl-phenyl)-2H-benzotriazole: Similar in structure but with a benzotriazole ring instead of a thiazolidinone ring.

    1-(2,4-Dimethyl-phenyl)-3-thioxo-thiazolidin-4-one: Similar but with different substitution patterns on the thiazolidinone ring.

Uniqueness

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both thioxo and thiazolidinone functionalities, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-7-3-4-9(8(2)5-7)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGLQDSZOCUWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CSC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., 1 g of 2,4-dimethylaniline (8.04 mmol) was mixed with 54 mL of a 0.2 M solution of triethylamine in ethyl acetate, and 0.65 mL of a carbon disulfide (CS2) solution was dropwise added to the mixture with slowly stirring. After completion of the addition, stirring was continued for an additional 12 hrs. The reaction mixture was filtered, and the filtrate was dissolved in an aqueous sodium bicarbonate solution (NaHCO3) and mixed with 2.2. g of bromoacetic acid (15.83 mmol) for 2 hrs by stirring. The resulting reaction mixture was acidified (pH 2) with a 35% HCl solution and heated for 6 hrs. After extraction with methylene chloride (CH2Cl2), the organic layer was pooled, washed with saturated brine, dried over magnesium sulfate, and concentrated in vacuo. Purification of the concentrate by silica gel column chromatography afforded the title compound.
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